N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,3-dimethylphenoxy)acetamide
Description
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(2,3-dimethylphenoxy)acetamide is a synthetic acetamide derivative featuring a 1,4-benzodioxane core substituted with a 2,3-dimethylphenoxy group. The benzodioxane moiety is a critical pharmacophore, contributing to metabolic stability and binding affinity in therapeutic targets .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,3-dimethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-12-4-3-5-15(13(12)2)23-11-18(20)19-14-6-7-16-17(10-14)22-9-8-21-16/h3-7,10H,8-9,11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNAUXABVDXFHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)OCCO3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,3-dimethylphenoxy)acetamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Attachment of the Dimethylphenoxy Group: The dimethylphenoxy group is introduced via a nucleophilic substitution reaction, where a suitable phenol derivative reacts with a halogenated precursor.
Amidation Reaction: The final step involves the formation of the acetamide linkage. This can be achieved by reacting the intermediate product with an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,3-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides, which may reduce the benzodioxin ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents such as halogens, nitrating agents, or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Halogens (Cl2, Br2) for electrophilic substitution; sodium ethoxide (NaOEt) for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce partially or fully hydrogenated derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,3-dimethylphenoxy)acetamide can be synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various acetamides. The general synthetic route involves:
- Formation of the Dihydrobenzodioxin Core : Starting from 2,3-dihydrobenzo[1,4]dioxin-6-amine.
- Acylation Reaction : The benzodioxin derivative is then acylated with 2-(2,3-dimethylphenoxy)acetyl chloride or similar reagents to yield the final product.
- Purification : The product is purified using crystallization or chromatography techniques.
This compound has a molecular formula of and a molecular weight of approximately 249.26 g/mol .
Enzyme Inhibition
Research indicates that compounds related to this compound exhibit significant enzyme inhibitory properties. For example:
- Acetylcholinesterase Inhibition : This activity suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease (AD), where acetylcholinesterase inhibitors are crucial for enhancing cholinergic function .
- α-Glucosidase Inhibition : This property indicates potential use in managing Type 2 Diabetes Mellitus (T2DM), as α-glucosidase inhibitors help control postprandial blood glucose levels .
Antioxidant Activity
Compounds with similar structures have shown antioxidant properties that can protect against oxidative stress-related diseases. This suggests that this compound may contribute to formulations aimed at reducing oxidative damage in cells.
Neurological Disorders
Due to its acetylcholinesterase inhibitory action, this compound can be explored for developing drugs aimed at treating Alzheimer's disease and other cognitive disorders. The modulation of neurotransmitter levels could improve cognitive function and memory retention.
Diabetes Management
The α-glucosidase inhibition suggests its potential role as an antidiabetic agent. By slowing carbohydrate absorption in the intestines, it can help manage blood sugar levels effectively.
Case Study 1: Acetylcholinesterase Inhibitors
A study focused on synthesizing various sulfonamides derived from benzodioxane demonstrated that several derivatives showed promising acetylcholinesterase inhibition profiles. Among these derivatives, those structurally related to this compound were highlighted for their potential therapeutic benefits in AD .
Case Study 2: Antidiabetic Agents
Research evaluating different compounds for α-glucosidase inhibition found that certain derivatives exhibited effective inhibition rates comparable to established antidiabetic medications. This positions this compound as a candidate for further development in diabetes treatment .
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,3-dimethylphenoxy)acetamide exerts its effects depends on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays and pathway analysis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with key analogs, emphasizing structural variations, biological activities, and applications:
Structural and Functional Analysis
- Antimicrobial Activity: Thiadiazole-thioether derivatives (e.g., ) and chloropyridine sulfonamides () demonstrate broad-spectrum antimicrobial effects. The target compound’s 2,3-dimethylphenoxy group could confer similar activity, though steric hindrance may reduce binding efficiency compared to smaller substituents .
- Anti-inflammatory Potential: The benzodioxane-acetic acid derivative () showed efficacy comparable to Ibuprofen, indicating that the benzodioxane core alone is sufficient for anti-inflammatory activity. The acetamide group in the target compound may modulate COX-2 selectivity, warranting further investigation .
Physicochemical Properties
- Metabolic Stability : Benzodioxane derivatives are resistant to oxidative metabolism due to the electron-rich dioxane ring, a feature shared across analogs .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,3-dimethylphenoxy)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
- Molecular Formula : C20H21N3O4
- Molecular Weight : 365.40 g/mol
- CAS Number : Not specified in the search results but can be derived from chemical databases.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in critical physiological processes. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions, which are essential for its binding affinity to these targets.
Biological Activities
-
Antimicrobial Activity :
- Studies indicate that derivatives of benzodioxin compounds exhibit significant antimicrobial properties. For instance, compounds similar to N-(2,3-dihydro-1,4-benzodioxin) have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .
- The mechanism often involves inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.
-
Anticancer Activity :
- Research has demonstrated that certain benzodioxin derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For example, compounds similar to N-(2,3-dihydro-1,4-benzodioxin) have been tested against various cancer cell lines, showing varying degrees of cytotoxicity .
- A notable study highlighted that specific modifications in the compound structure significantly enhanced its anticancer efficacy against colorectal cancer cells (Caco-2) and lung cancer cells (A549) .
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Enzyme Inhibition :
- The compound has been investigated for its potential to inhibit enzymes such as urease and GABA aminotransferase (GABA-AT). Inhibition of these enzymes can lead to therapeutic effects in conditions like peptic ulcers and neurological disorders .
- Molecular docking studies suggest that the compound binds effectively to the active sites of these enzymes, blocking their activity and altering metabolic pathways.
Case Study 1: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial activity of various benzodioxin derivatives against resistant strains of Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the 6-position of the benzodioxin ring significantly increased antibacterial potency. The Minimum Inhibitory Concentration (MIC) values ranged from 1 µg/mL to >64 µg/mL depending on the specific derivative tested .
Case Study 2: Anticancer Properties
In vitro studies on Caco-2 and A549 cell lines revealed that this compound exhibited significant cytotoxic effects. The compound reduced cell viability by approximately 39% in Caco-2 cells compared to untreated controls (p < 0.001). This suggests a potential role in colorectal cancer therapy .
Data Summary Table
Q & A
Q. What is the synthetic route for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,3-dimethylphenoxy)acetamide, and how are intermediates characterized?
The compound is synthesized via a multi-step protocol:
Amination : React 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under basic aqueous conditions (pH 9–10) to form the sulfonamide intermediate .
Alkylation : Treat the intermediate with 2-bromo-N-(2,3-dimethylphenyl)acetamide in DMF using lithium hydride (LiH) as a base. Stir for 2–4 hours at 25°C, monitoring progress via TLC .
Purification : Precipitate the product using ice-cold water, filter, and dry.
Characterization involves ¹H-NMR (e.g., δ 8.28 ppm for acetamide NH, δ 2.08–2.28 ppm for methyl groups), IR (C=O stretch at ~1650 cm⁻¹, S=O at ~1150 cm⁻¹), and CHN analysis to confirm elemental composition .
Q. How is α-glucosidase inhibitory activity evaluated for this compound?
The assay involves:
Reaction Setup : Mix 70 µL phosphate buffer (pH 6.8), 10 µL test compound (0.5 mM), and 10 µL α-glucosidase enzyme (0.057 U) .
Pre-incubation : Incubate at 37°C for 10 minutes.
Substrate Addition : Add 10 µL p-nitrophenyl glucopyranoside (0.5 mM), incubate for 30 minutes, and measure absorbance at 400 nm.
Data Analysis : Calculate % inhibition relative to acarbose (reference standard) and determine IC₅₀ values using enzyme kinetics software (e.g., EZ-Fit) with serial dilutions (0.5–0.0156 mM) .
Q. What spectroscopic methods validate the compound’s structural integrity?
- ¹H-NMR : Assign protons in the benzodioxin ring (δ 6.48–6.74 ppm), methyl groups (δ 2.08–2.28 ppm), and acetamide NH (δ 8.28 ppm) .
- IR : Confirm key functional groups (e.g., C=O at ~1650 cm⁻¹, S=O at ~1150 cm⁻¹) .
- CHN Analysis : Verify elemental composition (e.g., C: 63.00–64.47%, H: 5.06–5.77%, N: 5.81–6.53%) .
Advanced Research Questions
Q. How can contradictory α-glucosidase inhibition results (e.g., weak vs. moderate IC₅₀ values) be resolved?
Contradictions may arise from:
- Substituent Effects : Electron-donating groups (e.g., methoxy) on the phenyl ring enhance activity, while bulky groups reduce binding. For example, compound 7k (IC₅₀ = 81.12 µM) has a 2,6-dimethylphenyl group, optimizing steric and electronic interactions .
- Purity Issues : Impurities in intermediates (e.g., unreacted bromoacetamide) can skew results. Validate purity via HPLC or repeated crystallization .
- Assay Variability : Standardize enzyme batches and pre-incubation times to minimize variability .
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. DMSO) to enhance nucleophilicity .
- Base Selection : Compare LiH with milder bases (e.g., K₂CO₃) to reduce side reactions .
- Temperature Control : Increase to 40–50°C for faster alkylation while avoiding decomposition .
- Catalytic Additives : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction efficiency .
Q. What structure-activity relationship (SAR) insights guide further modifications?
Key SAR observations include:
Q. How do computational methods (e silico studies) support mechanistic understanding?
- Molecular Docking : Predict binding poses with α-glucosidase (PDB ID: 2ZE0). The benzodioxin core aligns with the enzyme’s catalytic pocket, while the 2,3-dimethylphenoxy group interacts with hydrophobic residues .
- QSAR Modeling : Use IC₅₀ data to correlate substituent properties (e.g., logP, molar refractivity) with activity .
Q. What orthogonal assays validate target specificity and off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
